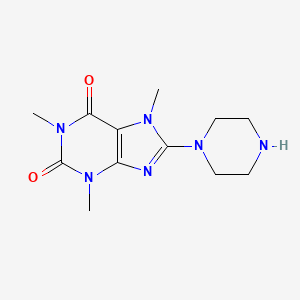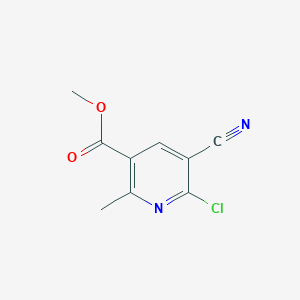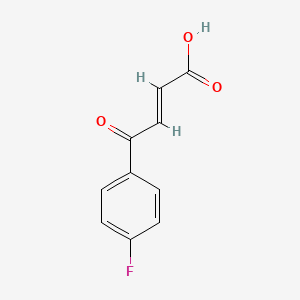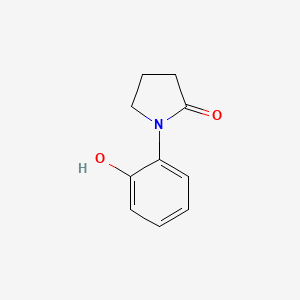
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, is a purine derivative that has been explored for its potential in various pharmacological applications. The purine scaffold is a versatile moiety in medicinal chemistry, often modified to enhance biological activity or target specificity. Piperazine, a common fragment in drug design, is frequently linked to purine to modulate its properties and improve its interaction with biological targets .
Synthesis Analysis
The synthesis of related piperazine-purine derivatives involves multi-step processes. For instance, purine-2,6-dione linked piperazine derivatives were synthesized using an advanced intermediate, which was then coupled with various carboxylic acid chloride derivatives or isocyanate partners . Another approach involved the synthesis of 2,6-bridged piperazine-3-ones starting from alpha-amino acids, followed by selective reduction and cyclization using N-acyliminium ion chemistry . These methods demonstrate the complexity and versatility of synthesizing piperazine-purine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine-purine derivatives is characterized by the presence of a purine ring system and a piperazine moiety. The purine system typically contains planar fused rings, which can be inclined at slight angles to each other. The piperazine ring often adopts a chair conformation, contributing to the overall three-dimensional structure of the molecule . The molecular geometry, including bond lengths and angles, plays a crucial role in the compound's ability to interact with biological targets.
Chemical Reactions Analysis
Piperazine-purine derivatives can undergo various chemical reactions, particularly those involving their functional groups. For example, the amino group in the piperazine ring can participate in hydrogen bonding, which is essential for the compound's interaction with biological receptors . The purine moiety can also engage in reactions typical of aromatic heterocycles, such as electrophilic substitution, which can be utilized to further modify the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine-purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl groups and the piperazine ring can affect these properties. For instance, the introduction of alkyl chains can lead to a decrease in melting points due to entropic penalties for hydrocarbon chain ordering . The compounds' solubility in various solvents and their ability to form polymorphic crystalline forms are also notable characteristics that can impact their pharmacological applications .
Scientific Research Applications
Antihistaminic Activity
Research into derivatives of this compound has shown promising antihistaminic activities. Specifically, certain derivatives were effective in inhibiting histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, indicating potential for treating allergic reactions (Pascal et al., 1985).
Antiasthmatic and Vasodilatory Activities
Another study developed derivatives for antiasthmatic activity, highlighting their vasodilatory effects. These compounds, particularly those with xanthene nucleus, showed potential as phosphodiesterase 3 inhibitors, suggesting a new avenue for anti-asthmatic agent development (Bhatia et al., 2016).
Cardiovascular Activity
New derivatives were synthesized and evaluated for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. Compounds with certain substituents showed strong prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Antimicrobial and Antituberculosis Activities
Research into purine linked piperazine derivatives identified new, potent inhibitors of Mycobacterium tuberculosis. These compounds aimed at disrupting the biosynthesis of the peptidoglycan, demonstrating effective antiproliferative effects against tuberculosis (Konduri et al., 2020).
properties
IUPAC Name |
1,3,7-trimethyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2/c1-15-8-9(16(2)12(20)17(3)10(8)19)14-11(15)18-6-4-13-5-7-18/h13H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQBJMULHKYRNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351662 |
Source


|
| Record name | 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione | |
CAS RN |
50693-74-8 |
Source


|
| Record name | 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)




![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)





![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)
